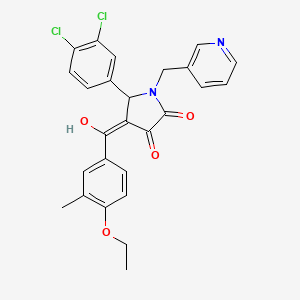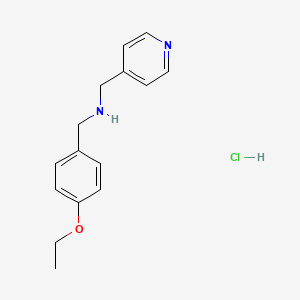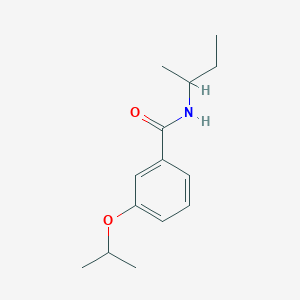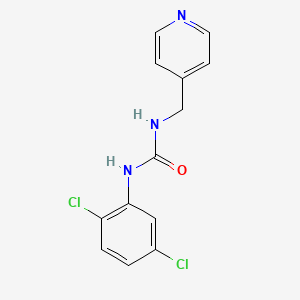![molecular formula C16H14N2OS2 B5351704 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide targets BTK, a non-receptor tyrosine kinase that plays a critical role in BCR signaling. BTK is activated upon binding of antigen to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. This compound binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to downstream effects on BCR signaling. This compound has also been shown to induce apoptosis in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide is its specificity for BTK, which reduces the likelihood of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life, which make it an attractive candidate for clinical development. One limitation of this compound is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.
Zukünftige Richtungen
For N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide include further evaluation in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound may have potential for the treatment of other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Further preclinical studies are needed to explore the potential of this compound in combination with other anti-cancer agents, as well as to identify biomarkers that may predict response to treatment with this compound.
Synthesemethoden
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide involves several steps, including the preparation of 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde, which is then reacted with 2-thiophenecarboxylic acid to obtain the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit BCR signaling, induce apoptosis, and suppress the proliferation of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-6-12(7-5-11)16-18-13(10-21-16)9-17-15(19)14-3-2-8-20-14/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQUWTSMXINOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)
![8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)


![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)


